molecular formula C18H23F2N7O3 B1245309 N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide

N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide

Cat. No.: B1245309
M. Wt: 423.4 g/mol
InChI Key: IDCKXHIGLKQWMM-UHFFFAOYSA-N
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Description

RWJ-671818 is a novel, orally active, and selective inhibitor of human alpha-thrombin. It is characterized by an oxyguanidine P1 motif, which contributes to its high specificity and potency. This compound has been identified as potentially useful for the acute and chronic treatment of venous and arterial thrombosis .

Preparation Methods

The synthesis of RWJ-671818 involves several key steps:

    Formation of the Oxyguanidine Moiety: This step involves the reaction of a suitable precursor with guanidine to form the oxyguanidine group.

    Coupling with the Pyrazine Derivative: The oxyguanidine intermediate is then coupled with a pyrazine derivative under specific reaction conditions to form the core structure of RWJ-671818.

    Final Modifications:

Industrial production methods for RWJ-671818 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

RWJ-671818 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxyguanidine moiety.

    Reduction: Reduction reactions can occur at the pyrazine ring, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of RWJ-671818 .

Scientific Research Applications

RWJ-671818 has several scientific research applications:

Mechanism of Action

RWJ-671818 exerts its effects by selectively inhibiting human alpha-thrombin. The compound binds to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin and activating other coagulation factors. This inhibition disrupts the coagulation cascade, thereby reducing the formation of blood clots. The molecular targets involved include the active site of thrombin and the surrounding amino acid residues that interact with the oxyguanidine P1 motif .

Comparison with Similar Compounds

RWJ-671818 can be compared with other thrombin inhibitors such as:

    Dabigatran: Another orally active thrombin inhibitor, but with a different chemical structure and mechanism of action.

    Argatroban: A synthetic direct thrombin inhibitor used for anticoagulation in patients with heparin-induced thrombocytopenia.

    Bivalirudin: A peptide-based thrombin inhibitor used in patients undergoing percutaneous coronary intervention.

RWJ-671818 is unique due to its oxyguanidine P1 motif, which provides high specificity and potency against thrombin. This structural feature distinguishes it from other thrombin inhibitors and contributes to its potential therapeutic benefits .

Properties

Molecular Formula

C18H23F2N7O3

Molecular Weight

423.4 g/mol

IUPAC Name

N-[2-(diaminomethylideneamino)oxyethyl]-2-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1-yl]acetamide

InChI

InChI=1S/C18H23F2N7O3/c1-12-9-24-15(25-11-18(19,20)13-5-3-2-4-6-13)16(29)27(12)10-14(28)23-7-8-30-26-17(21)22/h2-6,9H,7-8,10-11H2,1H3,(H,23,28)(H,24,25)(H4,21,22,26)

InChI Key

IDCKXHIGLKQWMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1CC(=O)NCCON=C(N)N)NCC(C2=CC=CC=C2)(F)F

Synonyms

1-(N-(2-(Amidinoaminooxy)ethyl)amino)carbonylmethyl-6-methyl-3-(2,2-difluoro-2-phenylethylamino)pyrazinone
RWJ 671818
RWJ-671818
RWJ671818

Origin of Product

United States

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